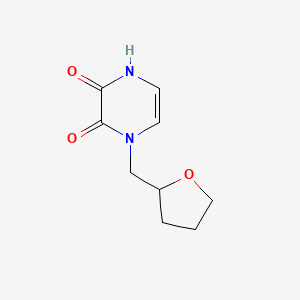

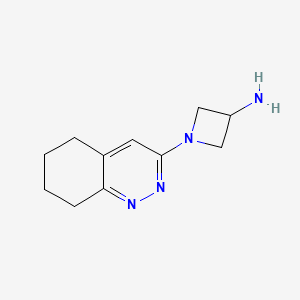

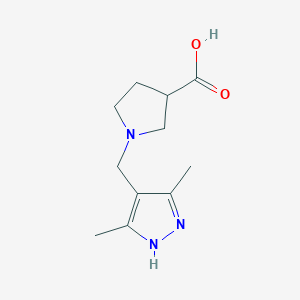

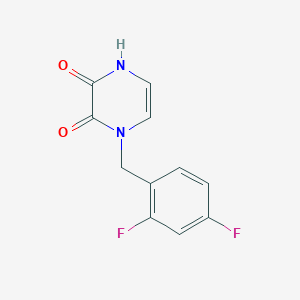

![molecular formula C12H14N2O B1478656 (1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol CAS No. 2098097-65-3](/img/structure/B1478656.png)

(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol

Descripción general

Descripción

“(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol” is a derivative of the benzimidazole condensed ring system . It is part of a series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives . These compounds have been synthesized as part of ongoing efforts to develop new antineoplastic agents .

Synthesis Analysis

The synthesis of these derivatives involves a one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This process yields 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-2-one derivatives . Further reactions, such as Vilsmir-Haack formylation, lead to the production of the final targets .

Molecular Structure Analysis

The molecular structure of these derivatives has been confirmed by means of IR, 1 H NMR, MS, and elemental analyses . The presence of the benzimidazole ring is a key feature of these compounds .

Chemical Reactions Analysis

These compounds have shown variable degrees of antineoplastic activity against some of the cell lines tested . For example, 2-Chloro-4-phenyl-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxyaldehyde showed good in vitro antineoplastic activity .

Physical And Chemical Properties Analysis

Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

The compound has been utilized in the field of crystallography to understand molecular structures and interactions. For instance, the crystal structure of a related magnesium complex was determined, providing insights into coordination chemistry and molecular geometry . This application is crucial for designing new materials with specific properties.

Therapeutic Potential

Imidazole derivatives, which share a similar core structure with our compound, are known for their broad therapeutic potential. They exhibit a range of biological activities including antibacterial, antifungal, and antiviral properties . This compound could be a precursor or a structural motif in the synthesis of new drugs with these activities.

Anticancer Research

Compounds with the imidazo[1,2-a]pyridine moiety have shown significant potential in anticancer research. They have been evaluated for their ability to inhibit cancer cell growth and proliferation, making them candidates for anticancer drug development .

Neuropharmacology

The structural similarity of this compound to known bioactive imidazoles suggests potential applications in neuropharmacology. Imidazole-containing compounds can act as modulators of central nervous system receptors, which could lead to new treatments for neurological disorders .

Immunotherapy

A novel structure related to our compound has been identified as an adenosine receptor inhibitor. Such inhibitors have applications in immunotherapy, particularly in targeting specific receptors to modulate immune responses .

Antiproliferative Agents

New conjugates derived from imidazo[1,2-a]pyridine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. This suggests that our compound could serve as a scaffold for developing new antiproliferative agents .

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazole-containing compounds are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It’s known that imidazole-containing compounds can have various effects at the molecular and cellular level, depending on their specific biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-8-9-5-6-14-11-4-2-1-3-10(11)13-12(14)7-9/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDMUONAERPWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=CC=CC=C32)CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.